Isotopic Purity and Structural Integrity
Cefditoren-13C,d3 is manufactured as a dual-labeled (13C + d3) internal standard with a minimum isotopic enrichment of 99% for 13C and 98% for 2H, providing a distinct +4 Da mass shift from the unlabeled cefditoren analyte [1]. While unlabeled cefditoren analytical standards may exhibit HPLC purities ranging from 96.24% to ≥98%, they lack the isotopic signature required for use as an internal standard in mass spectrometry . The specific placement of the 13CD3 label in the methoxyimino group ensures the label remains attached to the core pharmacophore, preventing deuterium/hydrogen exchange that could compromise quantitative accuracy [1].
| Evidence Dimension | Isotopic Enrichment and Mass Difference |
|---|---|
| Target Compound Data | ≥99% 13C enrichment; ≥98% 2H enrichment; +4 Da mass shift |
| Comparator Or Baseline | Unlabeled cefditoren (0 Da mass shift; 96.24-98% HPLC purity) |
| Quantified Difference | +4 Da mass difference; distinct isotopic signature enabling MS discrimination |
| Conditions | Certificate of Analysis specifications from commercial suppliers (Alsachim, Clearsynth, ChemScene) |
Why This Matters
The +4 Da mass shift and high isotopic purity are non-negotiable for accurate LC-MS/MS quantification, enabling the mass spectrometer to unequivocally distinguish the internal standard signal from the endogenous analyte signal.
- [1] Alsachim. [13C,2H3]-Cefditoren Analytical Standard Datasheet. Reference: C2532. View Source
